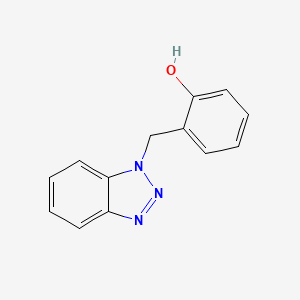

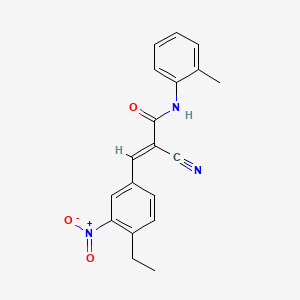

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Scientific Research Applications

Applications in Food Safety and Mitigation Strategies

Acrylamide and furanic compounds, such as furan, are known to form in a variety of heat-treated foods and are considered toxic and possibly carcinogenic. Research has focused on understanding their metabolism, toxicity, and mechanisms of formation. Efforts to mitigate their presence in food involve interventions like using asparaginase to reduce precursors of acrylamide formation and applying thermal input reduction strategies. These measures aim to lower consumer intake of these compounds without significantly impacting food quality. Such research underscores the importance of balancing safety concerns with nutritional and sensory aspects of food processing (Anese et al., 2013).

Chemical Synthesis and Cytotoxicity Studies

Focused library development of 2-phenylacrylamides has led to the identification of compounds with improved cytotoxicity against cancer cell lines. This includes the synthesis of analogues where the furan moiety plays a crucial role in enhancing the cytotoxic activity. Such compounds exhibit broad-spectrum growth inhibition and represent promising scaffolds for anticancer drug development (Tarleton et al., 2013).

Antiviral Research

A novel chemical compound containing a furan-3-yl moiety has shown efficacy in suppressing the enzymatic activities of SARS coronavirus helicase. This compound's ability to inhibit ATP hydrolysis and DNA unwinding activities at low micromolar concentrations, without significant cytotoxicity, highlights its potential as a basis for developing antiviral agents (Lee et al., 2017).

Environmental and Material Applications

In the realm of environmental and material science, acrylamide derivatives have been studied for their potential as corrosion inhibitors in various industrial applications. Research into the synthesis and characterization of new acrylamide derivatives focuses on their application in protecting metals from corrosion, demonstrating the versatility of such compounds beyond biomedical applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-18-11(12-3-4-13(15)20-12)8-16-14(17)5-2-10-6-7-19-9-10/h2-7,9,11H,8H2,1H3,(H,16,17)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBSZHVZVZCGRS-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=COC=C1)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)

![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)